Methyl Substitution at the 8-Position Confers Structural and Potential Biological Divergence from Unsubstituted Indolizine-2-carboxylic Acid
8-Methylindolizine-2-carboxylic acid (CAS 103261-63-8) possesses a methyl group at the 8-position of the indolizine ring, a structural feature absent in the widely used unsubstituted indolizine-2-carboxylic acid (CAS 3189-48-8) [1]. This methyl substitution alters the electron density and steric profile of the scaffold, which can influence both its reactivity in synthetic transformations and its biological interactions when the scaffold is elaborated into bioactive molecules . While direct head-to-head biological comparison data for this specific compound are not publicly available, class-level evidence from indolizine derivatives demonstrates that even minor positional substitutions on the indolizine core can significantly modulate activity against targets such as monoamine oxidase and HIV-1 integrase [2].
| Evidence Dimension | Structural differentiation (methyl substitution position) |
|---|---|
| Target Compound Data | Methyl group at position 8 |
| Comparator Or Baseline | Unsubstituted indolizine-2-carboxylic acid (no methyl group) and positional isomers with methyl at 5, 6, or 7 positions |
| Quantified Difference | Qualitative difference in substitution pattern; quantitative biological data not available for this specific compound |
| Conditions | Structural comparison based on chemical identity and class-level biological activity inferences |
Why This Matters
This structural distinction ensures that synthetic derivatives and biological assays initiated from this scaffold will yield outcomes distinct from those derived from the unsubstituted parent or other isomers, making it essential to specify this exact CAS number for reproducible research.
- [1] PubChem. 5-Methylindolizine; 6-methylindolizine; 7-methylindolizine; 8-methylindolizine. National Center for Biotechnology Information. 2021. Available from: https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Gundersen LL, et al. Indolizine Derivatives with Biological Activity I: N'-Substituted Hydrazides of Indolizine-2-carboxylic Acid. Journal of Pharmaceutical Sciences. 1977;66(1):60-63. doi:10.1002/jps.2600660116 View Source
